molecular formula C15H30O B14733748 8-Methyltetradecan-7-one CAS No. 6064-39-7

8-Methyltetradecan-7-one

Cat. No.: B14733748
CAS No.: 6064-39-7
M. Wt: 226.40 g/mol
InChI Key: WRRDZSKNOOQLCW-UHFFFAOYSA-N
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Description

8-Methyltetradecan-7-one is a branched aliphatic ketone with a 14-carbon backbone, featuring a ketone group at position 7 and a methyl substituent at position 8. Its molecular formula is C₁₅H₃₀O, and its theoretical molecular weight is 226.4 g/mol. Structurally, the compound combines the hydrophobic properties of a long alkyl chain with the polarity of a ketone group, which may influence its solubility, reactivity, and applications in organic synthesis or industrial processes.

Properties

CAS No.

6064-39-7

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

8-methyltetradecan-7-one

InChI

InChI=1S/C15H30O/c1-4-6-8-10-12-14(3)15(16)13-11-9-7-5-2/h14H,4-13H2,1-3H3

InChI Key

WRRDZSKNOOQLCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(=O)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyltetradecan-7-one can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reagent can be prepared from 1-bromo-2-methylbutane and magnesium in anhydrous ether. This reagent is then reacted with a suitable ketone precursor to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalytic hydrogenation, oxidation, and other standard organic reactions to achieve high yields and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Methyltetradecan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

8-Methyltetradecan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyltetradecan-7-one involves its interaction with specific molecular targets. In biological systems, it may act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets can vary depending on the context of its use, such as in pheromone signaling or potential therapeutic applications .

Comparison with Similar Compounds

Research Findings and Trends

Branching vs. Reactivity: Methyl branching near a ketone (as in this compound) may sterically hinder nucleophilic attacks at the carbonyl group, reducing reactivity compared to linear ketones like 4-Tetradecanone.

Solubility: The polar ketone group enhances water solubility relative to nonpolar alkanes (e.g., 2,6,10,14-Tetramethylhexadecane), but branching counteracts this by increasing hydrophobicity.

Biological Activity

8-Methyltetradecan-7-one is a compound of interest in the field of biological research due to its potential antimicrobial and antifungal properties. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a ketone derivative of tetradecane, characterized by the presence of a methyl group at the 8th position and a carbonyl group at the 7th position. Its chemical formula is C15H30OC_{15}H_{30}O, which indicates it contains 15 carbon atoms, making it a member of the long-chain aliphatic ketones.

Antimicrobial Activity

Research has shown that compounds related to tetradecane exhibit significant antimicrobial properties. A study on tetradecane extracted from Pediococcus acidilactici demonstrated its ability to inhibit various pathogenic bacteria and fungi, including:

  • Staphylococcus aureus
  • Listeria monocytogenes
  • Escherichia coli
  • Candida albicans

The extraction process involved ethyl acetate, which yielded a pure product confirmed through spectroscopic analyses such as MS (Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) .

Table 1: Antimicrobial Activity of Tetradecane Extracts

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15.2
Listeria monocytogenes14.0
Escherichia coli13.5
Candida albicans12.8

Case Studies

A notable case study involved evaluating the antibacterial efficacy of various isolates against Staphylococcus epidermidis. The results indicated that specific isolates exhibited substantial antibacterial activity, with inhibition zones ranging from moderate to strong.

Table 2: Antibacterial Activity of Isolates Against S. epidermidis

Isolate CodeInhibition Zone Diameter (mm)Average (mm)
LA113.214.4
LA56.35.5
LA714.714.6
Positive Control19.618.75
Negative Control00

This study highlights the potential of using bacterial isolates for extracting bioactive compounds with antimicrobial properties .

Research Findings

Further investigations into the biological activities of long-chain aliphatic ketones like this compound have revealed their roles as plant metabolites and components in volatile oils, contributing to their bioactivity . The relationship between chemical structure and biological activity suggests that modifications in the alkyl chain or functional groups can enhance or diminish these properties.

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